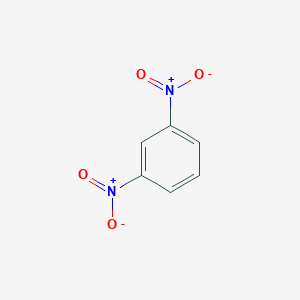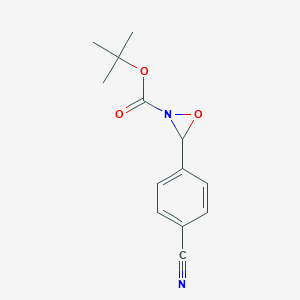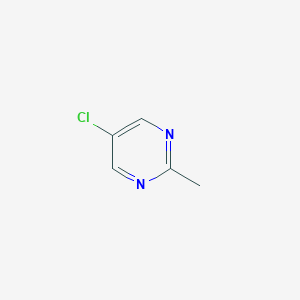![molecular formula C9H14N2O2 B052985 2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol CAS No. 118136-45-1](/img/structure/B52985.png)
2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazine derivative that is commonly used as a reagent in organic synthesis. In
Mecanismo De Acción
The mechanism of action of 2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress.
Efectos Bioquímicos Y Fisiológicos
2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as potential neuroprotective effects. It has also been shown to have potential anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol in lab experiments is its versatility. It can be used in a variety of applications, from organic synthesis to the development of new drugs. Additionally, it is relatively easy to synthesize and purify. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Care must be taken when handling this compound, and appropriate safety precautions should be taken.
Direcciones Futuras
There are many potential future directions for research on 2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential targets in the body. Finally, there is potential for the development of new synthetic methods for the preparation of this compound and related derivatives.
Métodos De Síntesis
The synthesis of 2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol involves the reaction of 3,5,6-trimethylpyrazine-2-carboxylic acid with ethanolamine. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as sulfuric acid. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol has been used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of pyrazine derivatives. It has also been used in the development of new drugs and pharmaceuticals. Additionally, it has been studied for its potential anti-inflammatory and antioxidant properties.
Propiedades
Número CAS |
118136-45-1 |
|---|---|
Nombre del producto |
2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol |
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-(3,5,6-trimethylpyrazin-2-yl)oxyethanol |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(2)11-9(8(3)10-6)13-5-4-12/h12H,4-5H2,1-3H3 |
Clave InChI |
KCWMWGBAOWMAMF-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)C)OCCO)C |
SMILES canónico |
CC1=C(N=C(C(=N1)C)OCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















